Fominoben

Description

This compound is an antitussive agent.

Properties

IUPAC Name |

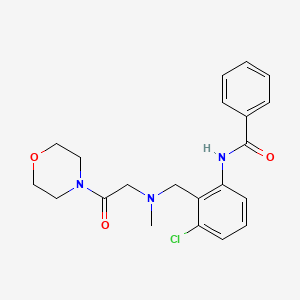

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNNEUZOAFRTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023075 | |

| Record name | Fominoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18053-31-1 | |

| Record name | Fominoben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fominoben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fominoben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fominoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fominoben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMINOBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2KK6NYJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

206-208 | |

| Record name | Fominoben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Fominoben's Interaction with the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben, a centrally acting antitussive agent, has been demonstrated to exert its pharmacological effects, at least in part, through positive allosteric modulation of the GABA-A receptor. This technical guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound at the GABA-A receptor. The information presented herein is based on the seminal studies conducted on this compound, supplemented with detailed, representative experimental protocols to facilitate further research and drug development efforts. While the existing data strongly supports this compound's action at the benzodiazepine (B76468) binding site of the GABA-A receptor, it is important to note that further detailed characterization, including subtype selectivity and electrophysiological profiling, is not extensively available in the public domain.

Introduction

This compound is a benzanilide (B160483) derivative that was historically marketed as an antitussive agent.[1] Beyond its effects on cough suppression, early research indicated that this compound possesses anxiolytic-like and anticonvulsant properties.[1][2] These observations led to investigations into its molecular mechanism of action, which pointed towards the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, as a key target.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a well-established target for various classes of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.

This guide summarizes the key findings from preclinical studies on this compound's interaction with the GABA-A receptor and provides detailed methodologies for the types of experiments that were instrumental in elucidating its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary literature on this compound's activity at the GABA-A receptor.

Table 1: Radioligand Binding Data

| Parameter | Value | Radioligand | Tissue Preparation | Reference |

| IC50 (Displacement of [3H]ethyl-β-carboline-3-carboxylate) | 4.05 ± 0.10 µM | [3H]ethyl-β-carboline-3-carboxylate | Rat cortical membrane | [1] |

| IC50 (in the presence of 100 µM GABA) | 2.2 ± 0.05 µM | [3H]ethyl-β-carboline-3-carboxylate | Rat cortical membrane | [1] |

Note: The shift in IC50 in the presence of GABA is characteristic of benzodiazepine agonists, indicating a positive allosteric modulatory effect.

Table 2: In Vivo Anticonvulsant Activity

| Convulsant | This compound Dose (mg/kg) | Effect | Antagonist | Reference |

| Pentylenetetrazol (PTZ; 50 mg/kg) | 50 and 100 | Complete protection from seizures | Ro 15-1788 | [1] |

| Pentylenetetrazol (PTZ; 75 mg/kg) | Not specified | Elevated seizure latency | Ro 15-1788 | [1] |

| 3-Mercaptopropionic acid (3-MP) | Not specified | Less pronounced anticonvulsant effects | Ro 15-1788 | [1] |

Note: The antagonism of this compound's anticonvulsant effects by the benzodiazepine antagonist Ro 15-1788 provides strong evidence for its action at the benzodiazepine binding site of the GABA-A receptor.

Experimental Protocols

The following are detailed, representative protocols for the key experiments that were likely performed to characterize the interaction of this compound with the GABA-A receptor. These are based on standard pharmacological methods.

Radioligand Binding Assay ([3H]flunitrazepam Displacement)

Objective: To determine the binding affinity of this compound to the benzodiazepine site of the GABA-A receptor.

Materials:

-

Rat cortical membranes (prepared from whole rat brains, excluding cerebellum)

-

[3H]flunitrazepam (Radioligand)

-

Diazepam (for determining non-specific binding)

-

This compound (Test compound)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the incubation buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).

-

Assay Setup: In test tubes, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known benzodiazepine, such as diazepam (e.g., 10 µM).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Anticonvulsant Testing (Pentylenetetrazol Model)

Objective: To assess the anticonvulsant efficacy of this compound in a chemically-induced seizure model.

Materials:

-

Male Swiss Webster mice

-

This compound

-

Pentylenetetrazol (PTZ)

-

Vehicle (e.g., saline, DMSO)

-

Ro 15-1788 (Benzodiazepine antagonist)

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg, intraperitoneally) or vehicle to different groups of mice. For antagonist studies, administer Ro 15-1788 prior to this compound.

-

Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50 or 75 mg/kg, subcutaneously).

-

Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first seizure (e.g., myoclonic jerk, generalized clonic seizure) and the presence or absence of tonic-clonic seizures over a defined observation period (e.g., 30 minutes).

-

Data Analysis: Compare the seizure latencies and the percentage of animals protected from seizures between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test, Fisher's exact test).

Visualizations

Proposed Signaling Pathway of this compound at the GABA-A Receptor

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship in Anticonvulsant Studies

Caption: Logical flow of the in vivo anticonvulsant experiments.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This mechanism is supported by both in vitro radioligand binding data and in vivo anticonvulsant studies, where its effects are reversed by a benzodiazepine antagonist.

However, a significant gap in our understanding of this compound's pharmacology remains. To fully characterize its mechanism of action and potential for therapeutic development, the following studies are recommended:

-

Electrophysiological Studies: Patch-clamp electrophysiology on recombinant GABA-A receptors of known subunit composition would be invaluable to determine this compound's efficacy (i.e., the maximal potentiation of GABA-evoked currents) and potency (EC50).

-

Subtype Selectivity Profiling: A comprehensive binding and functional assay screen across a panel of different GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2) is necessary to understand its selectivity profile. This would provide insights into its potential therapeutic window and side-effect profile.

-

Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A more thorough investigation of the relationship between this compound's concentration in the brain and its anticonvulsant and anxiolytic-like effects would be beneficial for dose selection in any future studies.

References

Fominoben: A Technical Analysis of its Agonist Activity at the Benzodiazepine Receptor

For Immediate Release

This technical guide provides an in-depth analysis of Fominoben's mechanism of action, focusing on its role as an agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Primarily known as an antitussive and respiratory stimulant, research indicates that this compound also possesses significant benzodiazepine-like properties, including anxiolytic and anticonvulsant effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways.

Core Mechanism of Action

This compound is a benzanilide (B160483) class agent that has been shown to act as a positive allosteric modulator of the GABA-A receptor by binding to the benzodiazepine site.[1][2] This interaction enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the cell membrane makes it less likely to fire an action potential, producing central nervous system depressant effects such as seizure protection.[1] Evidence for this mechanism is substantiated by both in vitro binding assays and in vivo behavioral models.[1][2]

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor complex facilitates the binding of GABA to its own site. This potentiation increases the frequency of the chloride channel opening, enhancing the natural inhibitory effect of GABA.

Quantitative Binding Affinity Data

Studies using rat cortical membrane preparations have quantified this compound's ability to displace specific radioligands from the benzodiazepine binding site. This activity is characteristic of compounds that bind to this site. The addition of GABA enhances this compound's binding affinity, a hallmark of benzodiazepine agonists.[1]

| Radioligand Displaced | Condition | This compound IC₅₀ (μM) |

| ³H-ethyl-beta-carboline-3-carboxylate | Standard Buffer | 4.05 ± 0.10 |

| ³H-ethyl-beta-carboline-3-carboxylate | With added GABA | 2.2 ± 0.05 |

| Data from in vitro displacement assays using rat cortical membranes.[1] |

Experimental Protocols

The following sections detail the methodologies used to establish this compound's activity at the benzodiazepine receptor.

In Vitro: Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ([³H]-flunitrazepam) from the benzodiazepine binding sites in prepared brain tissue.

1. Membrane Preparation:

-

Whole brains are extracted from male Wistar rats (175 ± 25 g). The cerebellum is removed.

-

The remaining brain tissue is homogenized in an ice-cold Na-K phosphate (B84403) buffer (pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a final protein concentration of approximately 100-500 µg per assay tube.[3]

2. Assay Procedure:

-

The assay is conducted in a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4).[3]

-

Total Binding: Membrane aliquots are incubated with a specific concentration of [³H]-flunitrazepam (e.g., 1 nM).[4]

-

Non-specific Binding: A parallel set of tubes is prepared, including a high concentration of an unlabeled benzodiazepine, such as 10 µM diazepam, to saturate the specific binding sites.[4]

-

Competitive Binding: Additional tubes are prepared with the radioligand and varying concentrations of this compound.

-

All samples are incubated, typically for 35-60 minutes at 25-30°C.[3][4]

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) or by centrifugation (e.g., 1500 x g for 4 min at 4°C) to separate the receptor-bound radioligand from the free radioligand.[3]

-

The filters or pellets are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters or in the pellets is quantified using liquid scintillation counting.

-

The IC₅₀ value is determined by plotting the percentage of inhibition of specific binding against the concentration of this compound.

In Vivo: Anticonvulsant Activity Assessment

This protocol assesses the ability of this compound to protect against chemically induced seizures in mice, a functional indicator of GABAergic potentiation.

1. Animal Model:

-

Male Swiss Webster mice are used for the study.[1]

2. Drug Administration:

-

Animals are divided into groups: vehicle control, this compound-treated (e.g., 50 and 100 mg/kg), and antagonist-treated.[1]

-

This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

For antagonism studies, the benzodiazepine antagonist Ro 15-1788 is administered prior to this compound to determine if it can block this compound's effects.[1][2]

3. Seizure Induction:

-

At a predetermined time after drug administration (time to peak effect), a convulsant agent is injected. Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is commonly used at a dose of 50-85 mg/kg, administered subcutaneously (s.c.) or i.p.[1]

-

3-mercaptopropionic acid (3-MP) can also be used as a convulsant.[1]

4. Observation and Scoring:

-

Immediately following convulsant administration, mice are placed in an observation chamber and monitored for 30 minutes.[5]

-

Key endpoints are recorded, including the latency to the first seizure and the presence or absence of a tonic-clonic seizure.

-

Seizure severity can be rated on a standardized scale (e.g., 0=no effect, 1=myoclonic jerks, 2=Straub's tail, 3=clonus).[5]

-

Protection is defined as the absence of a generalized seizure during the observation period.

Conclusion

The evidence strongly suggests that this compound functions as an agonist at the benzodiazepine binding site of the GABA-A receptor. This is supported by its ability to displace specific radioligands in vitro and its demonstration of anticonvulsant properties in vivo, which are specifically antagonized by a benzodiazepine receptor blocker.[1][2] While its primary clinical application has been as an antitussive, these findings highlight a distinct pharmacological profile that warrants further investigation for potential applications in conditions responsive to GABAergic modulation. This guide provides the foundational data and methodologies for professionals engaged in such research.

References

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

An In-Depth Technical Guide to the Respiratory Stimulant Properties of Fominoben

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fominoben is a benzanilide (B160483) derivative that has demonstrated respiratory stimulant properties, a unique characteristic for a compound that also exhibits antitussive and anxiolytic-like effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by a compilation of quantitative data from key preclinical and clinical studies. Detailed experimental protocols for the pivotal assays used to characterize this compound are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise representation of the scientific evidence. The primary mechanism of action for this compound's respiratory effects is believed to be its agonistic activity at the benzodiazepine (B76468) binding site of the GABAA receptor, leading to a modulation of neuronal activity within the respiratory centers of the brainstem.

Introduction

This compound, also known by the trade name Noleptan, is a centrally acting agent initially developed for its antitussive (cough-suppressing) properties.[1] Subsequent research and clinical observations have revealed its capacity to stimulate respiration, particularly in patient populations with respiratory compromise.[2] This paradoxical effect, given its association with the generally inhibitory GABAergic system, has prompted further investigation into its unique pharmacological profile. This guide aims to consolidate the available technical information on this compound's respiratory stimulant properties to serve as a valuable resource for the scientific and drug development community.

Mechanism of Action

This compound's primary molecular target is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Specifically, this compound acts as an agonist at the benzodiazepine binding site on the GABAA receptor complex.[3] This allosteric modulation enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), by increasing the frequency of chloride channel opening.[4][5] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[4][5]

While this inhibitory action is consistent with this compound's anxiolytic and anticonvulsant effects, its respiratory stimulant properties suggest a more complex and region-specific mechanism within the brainstem's respiratory control centers, such as the pre-Bötzinger complex. It is hypothesized that this compound may selectively modulate specific subtypes of GABAA receptors on particular neuronal populations within these centers, leading to a net increase in respiratory drive.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Pharmacological Data

| Parameter | Value | Species | Assay | Reference |

| IC50 for 3H-flunitrazepam displacement | 4.05 ± 0.10 µM | Rat | Radioligand Binding Assay | [3] |

| IC50 for 3H-flunitrazepam displacement (+GABA) | 2.2 ± 0.05 µM | Rat | Radioligand Binding Assay | [3] |

| Protection against PTZ-induced seizures (50 mg/kg) | Complete | Mouse | In-vivo anticonvulsant model | [3] |

| Protection against PTZ-induced seizures (75 mg/kg) | Increased latency | Mouse | In-vivo anticonvulsant model | [3] |

Table 2: Clinical Data in Patients with Chronic Obstructive Lung Disease (COLD)

| Parameter | This compound (160 mg, t.i.d. for 2 weeks) | Dextromethorphan (30 mg, t.i.d. for 2 weeks) | Reference |

| Change in Arterial O2 Pressure (PaO2) | Significant Increase | No significant change | [2] |

| Change in Arterial CO2 Pressure (PaCO2) | Significant Decrease | No significant change | [2] |

| Change in pH | Rise | Rise | [2] |

| Change in Alveolar-arterial O2 difference (A-aDO2) | No improvement | No improvement | [2] |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

Objective: To determine the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.

Materials:

-

Rat whole brains (excluding cerebellum)

-

[3H]Flunitrazepam (radioligand)

-

This compound

-

Diazepam (for non-specific binding)

-

Na-K phosphate (B84403) buffer (pH 7.4)

-

Incubator (25°C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in Na-K phosphate buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step multiple times to remove endogenous GABA.

-

Incubation: In a final volume of 125 µL, incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam and varying concentrations of this compound for 60 minutes at 25°C.

-

Non-specific Binding: In a parallel set of tubes, determine non-specific binding in the presence of 10 µM diazepam.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter to determine the amount of specifically bound [3H]Flunitrazepam.

-

Data Analysis: Calculate the IC50 value for this compound by performing a non-linear regression analysis of the competition binding data.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Objective: To assess the in-vivo anticonvulsant activity of this compound.

Materials:

-

Male Swiss Webster mice

-

This compound

-

Pentylenetetrazol (PTZ)

-

Saline (0.9% NaCl)

-

Observation chambers

-

Timer

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least 5 days before the experiment.

-

Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.).

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), inject PTZ (e.g., 50 or 75 mg/kg) subcutaneously (s.c.) or i.p.

-

Observation: Immediately place each mouse in an individual observation chamber and observe continuously for 30 minutes.

-

Data Collection: Record the latency to the first myoclonic jerk, the latency to the onset of generalized clonic seizures, and the duration of the seizures. Note the presence or absence of tonic-clonic seizures and mortality.

-

Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's action and the workflows of the key experiments.

References

An In-depth Technical Guide to the Synthesis and Purification of Fominoben Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Fominoben hydrochloride. Drawing from established chemical principles and analogous procedures for structurally related compounds, this document outlines a plausible synthetic pathway and robust purification protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and manufacturing of this pharmaceutical agent.

Introduction to this compound Hydrochloride

This compound is a benzamide (B126) derivative with reported antitussive properties. Its chemical structure, N-(3'-chloro-4'-(morpholin-4-yl)benzoyl)aniline, incorporates a central benzanilide (B160483) core with key chloro and morpholine (B109124) substitutions. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations. Precise and reproducible synthesis and purification are critical to ensure the final product's identity, purity, and safety.

Proposed Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be conceptualized as a multi-step process, commencing from readily available starting materials. The following pathway is a logical and chemically sound approach based on analogous synthetic transformations reported in the chemical literature.

Overall Synthetic Scheme

The proposed synthesis involves two main stages: the synthesis of the this compound free base followed by its conversion to the hydrochloride salt.

Figure 1: Proposed synthetic pathway for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-morpholinobenzoyl chloride (Acyl Chloride Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-morpholinobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride or oxalyl chloride dropwise to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

-

Work-up: After the reaction is complete, the excess thionyl chloride or oxalyl chloride is removed under reduced pressure to yield the crude 3-chloro-4-morpholinobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound (Free Base)

-

Reaction Setup: In a separate reaction vessel, dissolve aniline in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. Add a base, such as pyridine or triethylamine (B128534) (TEA), to the solution.

-

Reagent Addition: Cool the aniline solution in an ice bath. Slowly add a solution of the crude 3-chloro-4-morpholinobenzoyl chloride in the same solvent to the cooled aniline solution with vigorous stirring.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound free base.

Step 3: Synthesis of this compound Hydrochloride

-

Dissolution: Dissolve the crude this compound free base in a suitable organic solvent such as ethanol, isopropanol, or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., ethanolic HCl or HCl gas dissolved in the solvent) until the pH of the solution becomes acidic.

-

Crystallization: The this compound hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath.

-

Isolation: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final this compound hydrochloride product.

Purification of this compound Hydrochloride

Purification is a critical step to ensure the final product meets the required specifications for pharmaceutical use. The primary methods for purifying this compound hydrochloride are recrystallization and column chromatography.

Purification Workflow

Figure 2: General workflow for the purification of this compound hydrochloride.

Recrystallization Protocol

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound hydrochloride is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, and mixtures of alcohols with water or other organic solvents.

-

Dissolution: Dissolve the crude this compound hydrochloride in the minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure this compound hydrochloride will crystallize out. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound hydrochloride based on typical yields and purities for analogous reactions.

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Key Reagents | Solvent | Typical Reaction Time (hours) | Expected Yield (%) |

| 1. Acyl Chloride Formation | 3-Chloro-4-morpholinobenzoic acid, SOCl₂ | None or DCM | 2 - 4 | >95 (crude) |

| 2. Amide Bond Formation | Acyl chloride intermediate, Aniline, TEA | DCM or THF | 4 - 12 | 80 - 95 |

| 3. Salt Formation | This compound (free base), HCl | Ethanol or IPA | 0.5 - 2 | 90 - 99 |

Table 2: Purity Profile Before and After Purification

| Parameter | Before Purification (Crude Product) | After Recrystallization |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Purity (HPLC) | 90 - 98% | >99.5% |

| Melting Point | Broad range | Sharp, defined range |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound hydrochloride. The outlined procedures are based on established organic chemistry principles and are designed to be robust and reproducible. Adherence to these protocols, with appropriate optimization for specific laboratory or manufacturing conditions, will enable the consistent production of high-purity this compound hydrochloride suitable for research and pharmaceutical development. For further details on specific reaction conditions and analytical characterization, consulting relevant patents and scientific literature on related benzamide and morpholine-containing compounds is recommended.

An In-depth Technical Guide to the Chemical and Physical Properties of Fominoben Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is a centrally acting antitussive agent and respiratory stimulant belonging to the benzanilide (B160483) class of compounds.[1] It has been marketed under trade names such as Noleptan and Terion.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound base, detailed experimental protocols for their determination, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound base is presented in the table below. These properties are crucial for understanding the behavior of the molecule in biological systems and for the development of analytical methods and formulations.

| Property | Value | Reference(s) |

| IUPAC Name | N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | [3] |

| CAS Number | 18053-31-1 | [2] |

| Chemical Formula | C₂₁H₂₄ClN₃O₃ | [2][3] |

| Molecular Weight | 401.89 g/mol | [2] |

| Melting Point (Base) | 122.5-123 °C | [2] |

| Melting Point (HCl Salt) | 206-208 °C (decomposes) | [2] |

| Calculated logP | 2.4 | [3] |

| Calculated Water Solubility | -3.84 (log₁₀ mol/L) | [4] |

| Solubility (HCl Salt) | Water: 0.1 mg/100 ml; 0.05N aq tartaric acid: 5 g/100 ml | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound base is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

For a more precise measurement, the apparatus is allowed to cool, and a new sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20°C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Incubator shaker or constant temperature water bath with a shaker

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Solvent: Prepare the desired solvent (e.g., water, buffers of different pH).

-

Sample Preparation: Add an excess amount of this compound base to a vial containing a known volume of the solvent. The presence of undissolved solid should be visually confirmed.

-

Equilibration: The vials are sealed and placed in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The supernatant is then clarified by centrifugation.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated HPLC method.[3]

-

Data Analysis: The solubility is expressed as the concentration of the dissolved this compound in the solvent (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic functional groups like this compound, the pKa of its conjugate acid is determined.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A known amount of this compound base is dissolved in a suitable solvent, which may be an aqueous-organic mixture for poorly water-soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5][8]

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are primarily attributed to its action on the central nervous system.

GABAA Receptor Agonism

Research indicates that this compound acts as an agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[9] This interaction potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, which is believed to underlie the anticonvulsant and sedative effects of the drug.[9]

A proposed signaling pathway downstream of this compound's interaction with the GABAA receptor is depicted below.

Caption: Proposed signaling pathway of this compound at the GABAA receptor.

Central Antitussive Action

This compound's primary therapeutic use is as an antitussive, or cough suppressant. This effect is mediated by its action on the cough center located in the brainstem.[2][10] While the precise molecular targets within the cough center are not fully elucidated, centrally acting antitussives are generally thought to suppress the cough reflex by inhibiting the responsiveness of the central reflex pathway and the cough pattern generator.[4][11]

The logical workflow for the central antitussive action is illustrated below.

Caption: Logical workflow of this compound's central antitussive action.

Experimental Workflow for Analysis in Biological Samples

The quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and toxicological studies. A typical experimental workflow utilizing High-Performance Liquid Chromatography (HPLC) is outlined below.

Caption: Experimental workflow for the analysis of this compound in plasma by HPLC.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound base, along with standardized experimental protocols for their determination. The elucidation of its mechanism of action, primarily through the potentiation of GABAA receptor activity and its central antitussive effects, offers a basis for further pharmacological investigation. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to complex processes. This comprehensive compilation of data and methodologies is intended to support and guide future research and development efforts involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Central mechanisms II: pharmacology of brainstem pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound, a new respiratory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of Fominoben's Antitussive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben is a centrally acting antitussive agent with a primary mechanism of action attributed to its agonistic activity at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This technical guide provides a comprehensive overview of the in vitro methodologies proposed for the detailed characterization of this compound's antitussive effects. While direct in vitro studies on this compound's specific impact on airway sensory components are limited, this document outlines established experimental protocols and data presentation formats based on its known pharmacology as a GABA-A receptor agonist. The guide is intended to facilitate further research into the precise mechanisms underlying this compound's cough-suppressant properties.

Introduction

This compound is a benzanilide (B160483) derivative that has been used clinically as a non-narcotic antitussive.[2] Unlike many common antitussives that interact with opioid or sigma-1 receptors, this compound's primary pharmacological target is believed to be the GABA-A receptor, where it acts as a positive allosteric modulator at the benzodiazepine binding site.[1] This action enhances the inhibitory effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal hyperpolarization and reduced neuronal excitability. This central nervous system depression is the likely basis for its antitussive, anxiolytic, and anticonvulsant properties.[1]

This guide details key in vitro experiments to elucidate the specific effects of this compound on the peripheral and central components of the cough reflex arc.

Quantitative Data Summary

To date, quantitative in vitro data for this compound's antitussive-related activity is primarily focused on its interaction with the GABA-A receptor. The following table summarizes the available data.

| Ligand Displaced | Preparation | IC50 (μM) | Reference |

| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | 4.05 ± 0.10 (in the absence of GABA) | [1] |

| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | 2.2 ± 0.05 (in the presence of GABA) | [1] |

Proposed Experimental Protocols for In Vitro Characterization

The following protocols describe standard methodologies to investigate the effects of this compound on key physiological components of the cough reflex.

Isolated Tracheal Smooth Muscle Contraction Assay

Objective: To determine if this compound has a direct effect on airway smooth muscle tone or contractility.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs (250-350 g) are euthanized by CO₂ asphyxiation. The trachea is rapidly excised and placed in Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose), continuously gassed with 95% O₂ and 5% CO₂. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

Organ Bath Setup: Tracheal rings are suspended in 10 mL organ baths containing K-H solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the K-H solution changed every 15 minutes. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent such as carbachol (B1668302) (1 μM) or histamine (B1213489) (10 μM).

-

This compound Application: Once a stable contractile plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) are added to the organ bath at regular intervals.

-

Data Analysis: The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the contractile agent. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Vagal Afferent Nerve Activity Recording from Isolated Trachea

Objective: To investigate the effect of this compound on the excitability of airway sensory nerves.

Methodology:

-

Tissue Preparation: The trachea and vagus nerves are dissected from a guinea pig as a single unit and placed in a recording chamber perfused with oxygenated K-H solution at 37°C.

-

Electrophysiological Recording: A fine filament is dissected from the vagus nerve and placed on a recording electrode to monitor action potentials from single or a few nerve fibers.

-

Nerve Fiber Identification: Sensory nerve fibers are identified by their response to mechanical probing of the tracheal mucosa and their conduction velocity. Aδ-fibers (fast-conducting) and C-fibers (slow-conducting) are the primary sensory afferents involved in the cough reflex.

-

Stimulation and this compound Application: The receptive field of a single identified fiber is located by gentle probing. The fiber is then stimulated with a chemical tussive agent such as capsaicin (B1668287) (1 μM) or citric acid (100 mM) applied to the receptive field. The response to the tussive agent is recorded before and after the application of varying concentrations of this compound to the perfusion solution.

-

Data Analysis: The change in the frequency of action potentials elicited by the tussive agent in the presence of this compound is quantified. A dose-dependent inhibition of nerve firing would indicate a direct effect of this compound on sensory nerve excitability.

Patch-Clamp Electrophysiology of Isolated Vagal Sensory Neurons

Objective: To characterize the direct effects of this compound on the ion channels of vagal sensory neurons.

Methodology:

-

Neuron Isolation and Culture: Nodose and jugular ganglia, which contain the cell bodies of vagal sensory neurons, are dissected from guinea pigs. The ganglia are enzymatically dissociated (e.g., with collagenase and dispase) and the resulting single neurons are plated on laminin-coated coverslips and cultured for 24-48 hours.

-

Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Current-Clamp and Voltage-Clamp Recordings: In current-clamp mode, the resting membrane potential and action potential firing in response to depolarizing current injections are measured. In voltage-clamp mode, specific ion channel currents (e.g., voltage-gated sodium channels, calcium channels, or capsaicin-activated TRPV1 channels) are isolated and recorded.

-

This compound Application: this compound is applied to the neuron via the extracellular perfusion solution. Its effects on resting membrane potential, action potential firing, and specific ion channel currents are recorded.

-

Data Analysis: Changes in neuronal excitability (e.g., rheobase, action potential threshold, firing frequency) and ion channel current amplitudes are measured and analyzed to determine the specific molecular targets of this compound on vagal sensory neurons.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a suggested workflow for its in vitro characterization.

References

- 1. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Anxiolytic Potential of Fominoben: A Technical Overview of Preclinical Evidence

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the preclinical data supporting the anxiolytic-like effects of Fominoben. This compound, a compound initially investigated for other therapeutic applications, has demonstrated intriguing properties suggestive of anti-anxiety potential. This document synthesizes the available quantitative data, details the experimental methodologies employed in its early evaluation, and visualizes the proposed mechanisms and workflows to facilitate a deeper understanding of its pharmacological profile.

Executive Summary

Preclinical investigations, primarily conducted in the mid-1980s, have established that this compound exhibits anxiolytic-like and anticonvulsant properties in rodent models. The primary mechanism of action appears to be mediated through its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex. While early studies utilized exploratory behavior and anticonvulsant assays to characterize these effects, it is noteworthy that data from more contemporary, standard preclinical anxiety models such as the Elevated Plus Maze (EPM), Light-Dark Box, and Stress-Induced Hyperthermia are not available in the published scientific literature. This guide presents a thorough review of the existing data, offering valuable insights for researchers considering further investigation into this compound or similar compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Benzodiazepine Receptor Binding Affinity of this compound

| Radioligand | Preparation | IC50 (μM) | Reference |

| [³H]-Flunitrazepam | Rat cortical membranes | ~4.0 | [1] |

| [³H]-ethyl-β-carboline-3-carboxylate | Rat cortical membranes | 4.05 ± 0.10 | [1] |

| [³H]-ethyl-β-carboline-3-carboxylate (+GABA) | Rat cortical membranes | 2.2 ± 0.05 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand from the benzodiazepine binding sites.

Table 2: Anticonvulsant Effects of this compound in Mice

| Convulsant | This compound Dose (mg/kg, i.p.) | Observation | Reference |

| Pentylenetetrazol (PTZ, 50 mg/kg) | 50 | Complete protection from seizures | [1] |

| Pentylenetetrazol (PTZ, 50 mg/kg) | 100 | Complete protection from seizures | [1] |

| Pentylenetetrazol (PTZ, 75 mg/kg) | 50 | Increased seizure latency | [1] |

| Pentylenetetrazol (PTZ, 75 mg/kg) | 100 | Increased seizure latency | [1] |

| 3-Mercaptopropionic Acid (3-MP) | 50 | Less pronounced anticonvulsant effects | [1] |

| 3-Mercaptopropionic Acid (3-MP) | 100 | Less pronounced anticonvulsant effects | [1] |

i.p.: Intraperitoneal administration.

Table 3: Anxiolytic-like Effects of this compound in a Mouse Exploratory Model

| Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |

| This compound | 25 - 100 | Produced anti-anxiety effects analogous to diazepam | [2] |

| Diazepam | Not specified | Standard anxiolytic effect | [2] |

| Ro15-1788 (Benzodiazepine antagonist) | Not specified | Blocked the anxiolytic action of this compound | [2] |

Note: The original publication by Crawley et al. (1984) describes a dose-dependent effect but does not provide specific quantitative data on the degree of change in exploratory behavior (e.g., percentage increase in transitions or time spent in the light compartment).

Experimental Protocols

Benzodiazepine Receptor Binding Assay

-

Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

-

Tissue Preparation: Cortical membranes were prepared from male Sprague-Dawley rats. The cerebral cortices were dissected and homogenized in a Tris-HCl buffer. The homogenate was then centrifuged, and the resulting pellet containing the membranes was washed and resuspended in fresh buffer.

-

Binding Assay: The membrane preparation was incubated with a specific radioligand ([³H]-Flunitrazepam or [³H]-ethyl-β-carboline-3-carboxylate) and varying concentrations of this compound. The incubation was carried out at a specific temperature and for a set duration to allow for binding equilibrium.

-

Separation and Quantification: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, was then measured using liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined from competition curves.[1]

Anticonvulsant Activity Assessment

-

Objective: To evaluate the ability of this compound to protect against chemically induced seizures in mice.

-

Animals: Male Swiss Webster mice were used in these experiments.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 50 and 100 mg/kg.

-

Induction of Seizures: Seizures were induced by the administration of either Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, or 3-Mercaptopropionic Acid (3-MP), an inhibitor of the GABA-synthesizing enzyme glutamic acid decarboxylase.

-

Observation: Following the administration of the convulsant agent, mice were observed for the onset and severity of seizures. The key parameters measured were the presence or absence of seizures and the latency (time to the first seizure).

-

Antagonism Study: To confirm the involvement of the benzodiazepine receptor, the antagonist Ro 15-1788 was co-administered with this compound.[1]

Mouse Exploratory Model of Anxiety

-

Objective: To assess the anxiolytic-like effects of this compound based on the natural aversion of mice to brightly lit, open spaces.

-

Apparatus: A two-chambered box consisting of a large, brightly illuminated area and a smaller, dark compartment connected by an opening.

-

Animals: Male C57BL/6 mice were used.

-

Procedure: Mice were administered this compound (25, 50, or 100 mg/kg, i.p.), a vehicle control, or a standard anxiolytic (diazepam). After a set pretreatment time, each mouse was placed into the brightly lit chamber, and its exploratory behavior was recorded for a defined period.

-

Parameters Measured: The primary measure of anxiety is the amount of time the animal spends in the brightly lit, aversive compartment versus the dark, preferred compartment. An increase in the time spent in the light chamber is indicative of an anxiolytic effect.

-

Antagonism Study: The benzodiazepine receptor antagonist Ro15-1788 was used to determine if the effects of this compound were mediated through the benzodiazepine binding site.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the key preclinical experiments.

Proposed signaling pathway for this compound's anxiolytic-like effects.

Workflow for the preclinical anticonvulsant activity assessment of this compound.

Workflow for the mouse exploratory model used to assess this compound's anxiolytic-like effects.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound possesses anxiolytic-like properties mediated through its interaction with the benzodiazepine binding site of the GABA-A receptor. The anticonvulsant data further corroborates its activity at this target. However, the absence of data from standardized and more specific anxiolytic models, such as the Elevated Plus Maze and the Light-Dark Box test, represents a significant gap in its preclinical profile.

For drug development professionals, this compound may serve as an interesting chemical scaffold for the design of novel anxiolytics. Future preclinical research should prioritize evaluating this compound and its analogs in a battery of modern, validated anxiety models to provide a more complete and comparative assessment of its anxiolytic potential. Such studies would be essential to determine its efficacy and side-effect profile relative to current anxiolytic agents and to justify any further development.

References

Fominoben's Interaction with Sigma-1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fominoben's binding affinity for the sigma-1 (σ1) receptor. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the existing data, the experimental methods used to obtain it, and the broader context of sigma-1 receptor signaling.

Executive Summary

This compound, a centrally acting antitussive agent, has been investigated for its interaction with various receptor systems to elucidate its mechanism of action. Research indicates that this compound exhibits a notably low affinity for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum. This guide synthesizes the available quantitative data, details the experimental protocols for assessing sigma-1 receptor binding, and visualizes the receptor's key signaling pathways.

Data Presentation: this compound's Binding Affinity

The binding affinity of this compound for the sigma-1 receptor has been characterized as poor. Quantitative data from competitive binding assays are summarized below.

| Compound | Radioligand | Tissue Source | IC50 (nM) | Reference |

| This compound | [3H]Dextromethorphan | Guinea Pig Brain | > 10,000 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The high IC50 value indicates a weak interaction between this compound and the sigma-1 receptor, suggesting that this receptor is unlikely to be a primary target for the pharmacological effects of this compound.[1]

Experimental Protocols

The determination of a compound's binding affinity for the sigma-1 receptor typically involves radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.

1. Membrane Preparation:

-

Tissue Source: Guinea pig brain is a commonly used tissue due to its high density of sigma-1 receptors.[1]

-

Homogenization: The brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

-

Storage: The final membrane preparation is resuspended in buffer and can be stored at -80°C until use.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a final volume of 1 mL containing:

-

Membrane preparation (a specific amount of protein, e.g., 200-400 µg).

-

Radioligand: A selective sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine or, as in the historical studies with this compound, [3H]dextromethorphan.[1] The concentration of the radioligand is typically at or near its Kd (dissociation constant) to ensure adequate signal-to-noise ratio.

-

Unlabeled Compound (this compound): A range of concentrations of this compound are added to compete with the radioligand.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

-

Total Binding: The radioactivity measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding: The radioactivity measured in the presence of a high concentration of a standard sigma-1 ligand (e.g., haloperidol) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

IC50 Determination: The concentration of the unlabeled compound (this compound) that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

Signaling Pathways and Experimental Workflows

To provide a broader context, the following diagrams illustrate the general signaling pathway of the sigma-1 receptor and a typical experimental workflow for a competition binding assay.

Sigma-1 Receptor Signaling Pathway

dot

References

Pharmacological Profile of Noleptan (Fominoben): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noleptan, with the active ingredient Fominoben, is a centrally acting antitussive and respiratory stimulant. This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, pharmacodynamics, and available clinical data. The primary mechanism of this compound is attributed to its agonistic activity at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, leading to central nervous system depressant effects such as anticonvulsant and anxiolytic activities. This profile is supported by in vitro receptor binding assays and in vivo animal models. While demonstrating efficacy as a respiratory stimulant in certain clinical contexts, a comprehensive pharmacokinetic profile is not extensively documented in publicly available literature. This guide consolidates the existing quantitative data, details the experimental methodologies used in its characterization, and provides visual representations of its mechanism and experimental workflows.

Introduction

This compound is a benzanilide (B160483) derivative that was introduced for its antitussive properties.[1] Beyond its effects on cough suppression, it has been noted to possess respiratory stimulant properties.[1] Early research into its pharmacological activities revealed a broader spectrum of central nervous system (CNS) effects, including anticonvulsant and anxiolytic-like properties.[2][3] These observations led to investigations into its molecular mechanism of action, which has been primarily linked to the GABAA receptor complex.[2] This guide aims to provide a detailed technical summary of the pharmacological data available for this compound, presenting it in a manner that is accessible and useful for researchers and professionals in the field of drug development.

Mechanism of Action

The principal mechanism of action of this compound is its positive allosteric modulation of the GABAA receptor. It exerts its effects by binding to the benzodiazepine site on the receptor complex, thereby enhancing the inhibitory effects of the endogenous neurotransmitter, GABA.[2][3] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability. This mechanism underlies the observed anticonvulsant and anxiolytic effects of the compound.

GABAA Receptor Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAA receptor facilitates the binding of GABA to its own site. This allosteric interaction increases the frequency of chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect on neurotransmission.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with the GABAA receptor. These effects have been characterized through in vitro binding assays and in vivo behavioral models.

Receptor Binding Profile

Studies have demonstrated that this compound binds to the benzodiazepine site of the GABAA receptor.[2] Notably, its binding affinity is modulated by the presence of GABA, a characteristic feature of benzodiazepine agonists.[2] In contrast, this compound exhibits poor binding affinity for the sigma-1 receptor, a target for many other antitussive agents.[1]

Table 1: In Vitro Receptor Binding Data for this compound

| Radioligand | Preparation | Assay Condition | IC₅₀ (μM) | Reference |

| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | - | 4.05 ± 0.10 | [2] |

| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | + GABA | 2.2 ± 0.05 | [2] |

| ³H-flunitrazepam | Rat cortical membranes | Scatchard analysis showed displacement | - | [2] |

In Vivo Pharmacological Effects

The agonistic activity of this compound at the benzodiazepine receptor translates into observable anticonvulsant and anxiolytic-like effects in animal models.

This compound has been shown to protect against seizures induced by pentylenetetrazol (PTZ), a GABAA receptor antagonist.[2] This protective effect is dose-dependent and can be blocked by the benzodiazepine antagonist Ro 15-1788, further supporting its mechanism of action.[2]

Table 2: Anticonvulsant Effects of this compound in Mice

| Seizure Model | This compound Dose (mg/kg) | Effect | Reference |

| Pentylenetetrazol (50 mg/kg) | 50 and 100 | Complete protection from seizures | [2] |

| Pentylenetetrazol (75 mg/kg) | 50 and 100 | Elevated seizure latency | [2] |

| 3-mercaptopropionic acid | 50 and 100 | Less pronounced anticonvulsant effects | [2] |

In a mouse exploratory model, this compound produced anti-anxiety effects comparable to diazepam.[3] This anxiolytic action was also blocked by the benzodiazepine receptor antagonist Ro15-1788, indicating that this effect is mediated through the benzodiazepine binding site.[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public scientific literature. Information regarding its half-life, bioavailability, and metabolic pathways has not been identified in the reviewed sources.

Clinical Studies

Clinical investigations with this compound have primarily focused on its respiratory effects in patients with chronic obstructive lung disease (COPD).

In a double-blind study comparing this compound to dextromethorphan (B48470) in sixty patients with COPD, oral administration of 160 mg of this compound three times a day for two weeks resulted in a significant increase in arterial O₂ pressure (PaO₂) and a decrease in arterial CO₂ pressure (PaCO₂).[5] These findings suggest that this compound may improve alveolar ventilation.[5] Another study in ten patients with chronic-obstructive lung diseases who received 160 mg of this compound three times daily (in combination with oxyethyltheophylline) showed a slight decrease in airway obstruction and an improvement in pulmonary hemodynamics, with normalization of pathologically increased mean pressures in the pulmonary artery.[6]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of this compound's pharmacological profile.

GABAA Receptor Binding Assay ([³H]Flunitrazepam Displacement)

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABAA receptor.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This in vivo model is used to assess the anticonvulsant properties of a compound.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Elevated plus maze protocol [protocols.io]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genesispub.org [genesispub.org]

- 5. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The effect of this compound and oxyethyltheophylline in combination on pulmonary function and pulmonary hemodynamics in chronic-obstructive diseases of the airways (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fominoben: A Technical Guide to its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract